molecular formula C9H8N2O2 B2754599 6-Methoxyphthalazin-1-ol CAS No. 60889-21-6

6-Methoxyphthalazin-1-ol

Cat. No. B2754599
Key on ui cas rn: 60889-21-6
M. Wt: 176.175
InChI Key: ORPXLLBGLYKJDO-UHFFFAOYSA-N
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Patent
US06329370B1

Procedure details

A solution of 2-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-5-methoxy-benzaldehyde (2 g, 8.58 mmoles), prepared as described in example 2, in 30 ml of a mixture of water (5 ml), ethanol (50 ml) and concentrated H2SO4 (4 ml) up to 100 ml with ethanol, was stirred under reflux for 20 hours, then concentrated to small volume, taken up in water, extracted with ethyl ether and the organic phase was washed with water, anhydrified and brought to dryness. The resultant oil was dissolved in acetic acid (14 ml) and dropwise added, under N2, with hydrazine monohydrate (1.25 ml, 25.7 mmoles) dissolved in acetic acid (6 ml). The mixture was stirred for 3.5 hours at room temperature, then at 80° C. for 4 hours, then cooled, brought to almost complete dryness, taken up in water, neutralised with NaHCO3, extracted more times with CH2Cl2. The organic phases were washed with water, anhydrified and concentrated. The residue was triturated in CH2Cl2 (10 ml) and filtered to give 1.1 g of the title compound (yield: 73.4%). m.p.: 200-205° C.
Name
2-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-5-methoxy-benzaldehyde
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
1.25 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
mixture
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
6 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
5 mL
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Yield
73.4%

Identifiers

REACTION_CXSMILES
CC1(C)C[O:5][C:4]([C:7]2[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][C:8]=2[CH:9]=O)=[N:3]1.OS(O)(=O)=O.O.[NH2:24]N.C([O-])(O)=O.[Na+]>C(O)(=O)C.O.C(O)C>[CH3:16][O:15][C:12]1[CH:11]=[C:8]2[C:7](=[CH:14][CH:13]=1)[C:4](=[O:5])[NH:3][N:24]=[CH:9]2 |f:2.3,4.5|

Inputs

Step One
Name
2-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-5-methoxy-benzaldehyde
Quantity
2 g
Type
reactant
Smiles
CC1(N=C(OC1)C1=C(C=O)C=C(C=C1)OC)C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
1.25 mL
Type
reactant
Smiles
O.NN
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Six
Name
mixture
Quantity
30 mL
Type
solvent
Smiles
Step Seven
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Nine
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to small volume
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
WASH
Type
WASH
Details
the organic phase was washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The resultant oil was dissolved in acetic acid (14 ml)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 3.5 hours at room temperature
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted more times with CH2Cl2
WASH
Type
WASH
Details
The organic phases were washed with water, anhydrified
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated in CH2Cl2 (10 ml)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC=1C=C2C=NNC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 73.4%
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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